An In-depth Technical Guide to the Chemical Properties of 1-N-methyl-6-nitrobenzene-1,2-diamine
An In-depth Technical Guide to the Chemical Properties of 1-N-methyl-6-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-N-methyl-6-nitrobenzene-1,2-diamine (CAS No. 13183-00-1). This compound, a substituted o-phenylenediamine, is a valuable building block in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds of interest in medicinal chemistry and materials science. This document delves into its structural features, spectroscopic signature, and key chemical transformations, offering field-proven insights for its effective utilization in research and development.
Introduction
1-N-methyl-6-nitrobenzene-1,2-diamine, also known as 2-methylamino-6-nitroaniline, belongs to the class of nitro-substituted aromatic diamines. The strategic placement of a primary amine, a secondary N-methylamine, and a nitro group on a benzene ring imparts a unique reactivity profile to this molecule. The electron-withdrawing nature of the nitro group significantly influences the nucleophilicity of the adjacent amino groups, while the steric hindrance and electronic effects of the N-methyl group introduce regioselective possibilities in chemical reactions. These characteristics make it a versatile precursor for the synthesis of a range of nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and other fused ring systems that are core motifs in many biologically active compounds.[1] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for scientists engaged in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in synthesis and analysis. The following table summarizes the key properties of 1-N-methyl-6-nitrobenzene-1,2-diamine.
| Property | Value | Source |
| CAS Number | 13183-00-1 | [2] |
| Molecular Formula | C₇H₉N₃O₂ | [2] |
| Molecular Weight | 167.17 g/mol | [2] |
| Appearance | Not explicitly stated in the search results, but related compounds are often colored crystalline solids. | |
| Solubility | Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] | |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of a chemical compound. While a dedicated, published spectrum for 1-N-methyl-6-nitrobenzene-1,2-diamine was not found in the provided search results, a 2013 study in Spectroscopy Letters conducted a thorough NMR analysis of a series of five nitrobenzene-1,2-diamines, including the target compound of this guide.[4] The general principles of NMR spectroscopy for related compounds can provide an expected spectral signature.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The nitro group, being a strong electron-withdrawing group, will deshield the ortho and para protons, shifting their signals downfield.[5] The amino and N-methylamino groups, being electron-donating, will have a shielding effect. The N-methyl group will appear as a singlet, and the NH and NH₂ protons will likely appear as broad singlets, the positions of which can be concentration and solvent-dependent.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to the nitro and amino groups will show characteristic chemical shifts. The ipso-carbon attached to the nitro group is expected to be significantly downfield.[5] The carbons attached to the amino groups will be shielded relative to the other aromatic carbons. The methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include N-H stretching frequencies for the primary and secondary amines, the asymmetric and symmetric stretching of the N-O bonds of the nitro group, and C-H and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry:
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.17 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the aromatic ring and its substituents.
Synthesis and Manufacturing
The synthesis of 1-N-methyl-6-nitrobenzene-1,2-diamine is mentioned in a 2009 publication, as cited in a 2013 article in Spectroscopy Letters.[4] While the specific details of this synthesis were not available in the provided search results, a plausible synthetic route can be inferred from the chemistry of related compounds. A common strategy for the synthesis of N-alkylated anilines involves the reaction of a suitable precursor with a methylating agent.
A likely precursor for the synthesis of 1-N-methyl-6-nitrobenzene-1,2-diamine is 2-amino-6-nitroaniline. The synthesis of this precursor, in turn, can be achieved through the nitration of o-toluidine, followed by separation of the isomers.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway to 1-N-methyl-6-nitrobenzene-1,2-diamine.
Caption: A plausible synthetic workflow for 1-N-methyl-6-nitrobenzene-1,2-diamine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the N-methylation of 2-amino-6-nitroaniline. Note: This protocol is illustrative and has not been experimentally validated from the provided search results. Researchers should consult the primary literature for established procedures.
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Dissolution: In a round-bottom flask, dissolve 2-amino-6-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution at 0 °C to deprotonate the primary amino group selectively. The choice of base and reaction conditions is critical to favor mono-methylation.
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Methylation: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1 equivalent), to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The reactivity of 1-N-methyl-6-nitrobenzene-1,2-diamine is governed by the interplay of its three functional groups.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than with dinitro or trinitro-substituted benzenes.
Reactions of the Amino Groups
The primary and secondary amino groups are nucleophilic and can participate in a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Alkylation: Further alkylation of the amino groups is possible under appropriate conditions.
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Diazotization: The primary amino group can be diazotized to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amino group using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or transfer hydrogenation. This transformation yields a triaminobenzene derivative, a valuable precursor for more complex molecules.
Cyclization Reactions for Heterocycle Synthesis
The most significant application of 1-N-methyl-6-nitrobenzene-1,2-diamine in drug development and medicinal chemistry lies in its use as a precursor for heterocyclic compounds.[1] The vicinal diamine functionality is a classic synthon for the construction of five- and six-membered nitrogen-containing rings.
Caption: Synthesis of heterocyclic compounds from 1-N-methyl-6-nitrobenzene-1,2-diamine.
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Benzimidazole Formation: Condensation with carboxylic acids or aldehydes will lead to the formation of N-methyl-nitrobenzimidazoles.
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Quinoxaline Formation: Reaction with 1,2-dicarbonyl compounds will yield N-methyl-nitroquinoxalines.
These heterocyclic products can then be further functionalized, for example, by reduction of the nitro group, to generate a diverse library of compounds for biological screening.
Safety and Handling
While specific toxicity data for 1-N-methyl-6-nitrobenzene-1,2-diamine was not available in the search results, compounds of this class, particularly nitroanilines, are generally considered hazardous. For instance, N-methyl-4-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] It is prudent to handle 1-N-methyl-6-nitrobenzene-1,2-diamine with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
1-N-methyl-6-nitrobenzene-1,2-diamine is a synthetically valuable compound with a rich potential for the construction of diverse heterocyclic systems. Its unique substitution pattern offers opportunities for regioselective reactions, making it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, offering a foundation for its effective use in the laboratory. Further research to fully elucidate its spectroscopic and reactivity profile will undoubtedly expand its applications.
References
Sources
- 1. N-Methyl-4-nitroaniline | CAS#:100-15-2 | Chemsrc [chemsrc.com]
- 2. 13183-00-1|1-N-methyl-6-nitrobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. biocrick.com [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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